molecular formula C19H11N3O4S B10975490 2-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-1H-isoindole-1,3(2H)-dione

2-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B10975490
M. Wt: 377.4 g/mol
InChI Key: OEKSRHWIVVHDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyridylsulfanyl group, and an isoindole-dione structure

Preparation Methods

The synthesis of 2-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

2-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents such as dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridylsulfanyl group can facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE can be compared with other similar compounds, such as:

The uniqueness of 2-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]-1H-ISOINDOLE-1,3(2H)-DIONE lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H11N3O4S

Molecular Weight

377.4 g/mol

IUPAC Name

2-(3-nitro-5-pyridin-2-ylsulfanylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C19H11N3O4S/c23-18-15-5-1-2-6-16(15)19(24)21(18)12-9-13(22(25)26)11-14(10-12)27-17-7-3-4-8-20-17/h1-11H

InChI Key

OEKSRHWIVVHDKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)SC4=CC=CC=N4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.